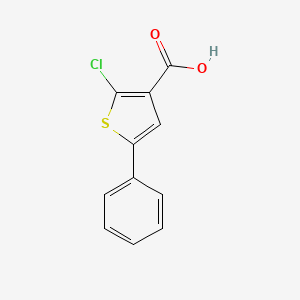

2-Chlor-5-Phenyl-thiophen-3-carbonsäure

Übersicht

Beschreibung

2-Chloro-5-phenyl-thiophene-3-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a light yellow crystal powder .

Synthesis Analysis

The synthesis of this compound involves the utilization of different starting materials, namely, 2-chlorothiophene, 2-chloro-5-bromothiophene, and 5-chloro-2-acetylthiophene, depending on the specific approach employed .Molecular Structure Analysis

The molecular formula of 2-Chloro-5-phenyl-thiophene-3-carboxylic acid is C5H3ClO2S . The molecular weight is 162.59 .Chemical Reactions Analysis

2-Chloro-5-phenyl-thiophene-3-carboxylic acid has been widely studied as a substrate in coupling reactions and olefinations . It has also been used in the preparation of 5-phenylthiophene derivative .Physical And Chemical Properties Analysis

The substance dissolves in hot water, ethanol, and ether, and is only slightly soluble in chloroform . It has a density of 1.6±0.1 g/cm3 . The boiling point is 287.0±20.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Rolle bei der Synthese von Thiophenderivaten

Thiophen-basierte Analoga, einschließlich 2-Chlor-5-Phenyl-thiophen-3-carbonsäure, stehen im Fokus einer wachsenden Zahl von Wissenschaftlern, da sie das Potenzial als biologisch aktive Verbindungen haben . Sie spielen eine wichtige Rolle für Medizinalchemiker, um fortschrittliche Verbindungen mit einer Vielzahl von biologischen Wirkungen zu verbessern .

Industrielle Chemie und Materialwissenschaft

Thiophenderivate werden in der industriellen Chemie und Materialwissenschaft als Korrosionsinhibitoren eingesetzt . Dies deutet darauf hin, dass this compound potenziell in diesen Bereichen eingesetzt werden könnte.

Organische Halbleiter

Thiophen-vermittelte Moleküle, einschließlich this compound, spielen eine prominente Rolle bei der Weiterentwicklung organischer Halbleiter . Dies macht sie entscheidend für die Entwicklung elektronischer Geräte.

Organische Feldeffekttransistoren (OFETs)

Thiophenderivate werden auch bei der Herstellung von organischen Feldeffekttransistoren (OFETs) verwendet . Dies sind eine Art von Transistoren, die in ihrem Kanal einen organischen Halbleiter verwenden.

Organische Leuchtdioden (OLEDs)

Thiophenderivate werden bei der Herstellung von organischen Leuchtdioden (OLEDs) verwendet . OLEDs werden zur Herstellung digitaler Displays in Geräten wie Fernsehbildschirmen, Computermonitoren und tragbaren Systemen wie Smartphones verwendet.

Pharmakologische Eigenschaften

Moleküle mit dem Thiophenringsystem weisen viele pharmakologische Eigenschaften auf, wie z. B. Antikrebs-, Entzündungshemmende, antimikrobielle, Antihypertensive und Anti-Atherosklerose-Eigenschaften . Dies deutet darauf hin, dass this compound potenziell bei der Entwicklung neuer Medikamente eingesetzt werden könnte.

Herstellung eines neuartigen Acetylenmonomers

3-Thiophencarbonsäure wurde bei der Herstellung eines neuartigen Acetylenmonomers verwendet, das für die Synthese von Poly(2-Methylbut-2-enylthiophen-3-carboxylat) sowie Oxazoline und Oxazole benötigt wird . Dies deutet darauf hin, dass this compound potenziell in ähnlichen Anwendungen eingesetzt werden könnte.

Synthese von Rivaroxaban

5-Chlorthiophen-2-carbonsäure kann bei der Synthese von Rivaroxaban verwendet werden, einem Oxazolidinon-Derivat, das zur Behandlung von thromboembolischen Erkrankungen eingesetzt wird . Dies deutet darauf hin, dass this compound potenziell bei der Synthese ähnlicher Medikamente eingesetzt werden könnte.

Wirkmechanismus

Target of Action

Thiophene derivatives are known to exhibit a broad spectrum of biological activities . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

It is known that thiophene derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the broad biological activities of thiophene derivatives, it is likely that this compound would have diverse effects at the molecular and cellular levels .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-Chloro-5-phenyl-thiophene-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting metabolic pathways and biochemical reactions within the cell .

Cellular Effects

The effects of 2-Chloro-5-phenyl-thiophene-3-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in inflammatory responses and oxidative stress. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in the production and utilization of cellular energy .

Molecular Mechanism

At the molecular level, 2-Chloro-5-phenyl-thiophene-3-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. For example, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. This inhibition can result in altered cellular responses and functions. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-5-phenyl-thiophene-3-carboxylic acid have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound has been associated with changes in cellular morphology and function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of 2-Chloro-5-phenyl-thiophene-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

2-Chloro-5-phenyl-thiophene-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body. The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

Within cells and tissues, 2-Chloro-5-phenyl-thiophene-3-carboxylic acid is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential. For example, its accumulation in the liver may enhance its hepatoprotective effects, while its distribution in other tissues may lead to different outcomes .

Subcellular Localization

The subcellular localization of 2-Chloro-5-phenyl-thiophene-3-carboxylic acid plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, its localization in the mitochondria can influence mitochondrial function and energy production. Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and potential therapeutic applications .

Eigenschaften

IUPAC Name |

2-chloro-5-phenylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2S/c12-10-8(11(13)14)6-9(15-10)7-4-2-1-3-5-7/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYLRVIMVHRBAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[(3-Fluorobenzyl)oxy]phenoxy}piperidine](/img/structure/B1466119.png)

![1-Cyclopropylmethyl-1H-[1,2,4]triazole](/img/structure/B1466127.png)

![5-(5-Bromo-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B1466130.png)